molecular formula C21H22O11 B576308 SAFFRON POWDER CAS No. 1401-20-3

SAFFRON POWDER

Cat. No.: B576308
CAS No.: 1401-20-3
M. Wt: 450.4 g/mol
InChI Key: CDYQWSDJFXZWAX-KWEGHWBSSA-N
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Description

Saffron powder is derived from the dried stigmas of the Crocus sativus flower, commonly known as the saffron crocus. This spice is renowned for its vivid crimson color, distinct aroma, and unique flavor. Saffron has been used for thousands of years in culinary, medicinal, and dyeing applications. It is one of the most expensive spices in the world due to the labor-intensive process of harvesting and processing the stigmas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Saffron powder is not typically synthesized chemically due to its complex structure and the natural abundance of its source. Instead, it is prepared by grinding dried saffron threads into a fine powder. This process involves carefully drying the stigmas to preserve their bioactive compounds and then grinding them using a mortar and pestle or a mechanical grinder .

Industrial Production Methods: The industrial production of this compound involves several steps:

Chemical Reactions Analysis

Types of Reactions: Saffron powder undergoes several chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The bioactive compounds in saffron powder, such as crocin, crocetin, and safranal, exert their effects through various molecular targets and pathways:

Comparison with Similar Compounds

Saffron powder is unique due to its specific bioactive compounds and their synergistic effects. Similar compounds include:

This compound stands out for its multifaceted applications and potent bioactive compounds, making it a valuable spice in both culinary and scientific contexts.

Properties

CAS No.

1401-20-3

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-[3,4,6-trihydroxy-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one

InChI

InChI=1S/C21H22O11/c22-8-14-17(28)18(29)19(30)21(31-14)32-20-15(12(25)7-13(26)16(20)27)11(24)6-3-9-1-4-10(23)5-2-9/h1-7,14,17-19,21-23,25-30H,8H2/b6-3+/t14-,17-,18+,19-,21?/m1/s1

InChI Key

CDYQWSDJFXZWAX-KWEGHWBSSA-N

SMILES

C1=CC(=CC=C1C=CC(=C2C(=O)C(C(=O)C(C2=O)(O)OC3C(C(C(C(O3)CO)O)O)O)CC4=C(C(=C(C=CC5=CC=C(C=C5)O)O)C(=O)C(C4=O)(O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=C(C=C2O)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C(=C(C=C2O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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